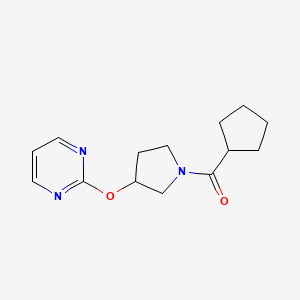
4,5,5-trimethyl-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,5-trimethyl-2(5H)-furanone, also known as furaneol, is a naturally occurring organic compound with a sweet, caramel-like aroma. It is commonly found in fruits such as strawberries, pineapples, and tomatoes, and is used as a flavoring agent in various food products. In recent years, furaneol has gained significant attention in the scientific community due to its potential applications in various fields, including food science, pharmaceuticals, and agriculture.
Scientific Research Applications
Agrochemical Applications
4,5,5-Trimethyl-2(5H)-furanone has shown potential in agrochemical applications. A notable example is its use as a seed germination inhibitor. The synthesis process for this compound is efficient and high-yielding, making it suitable for large-scale production (Surmont, Verniest, & de Kimpe, 2010).
Synthesis and Chemical Reactions
Various methods for the synthesis of this compound derivatives have been explored. These methods include one-pot synthesis under microwave irradiations and different chemical reactions leading to the formation of various biologically and chemically significant compounds (Liao & Villemin, 2000).
Applications in Food Industry
Furanones, including this compound, have been found in cooked foodstuffs and are important for their flavor. They are formed mainly through the Maillard reactions during heating and are also produced during fermentation stages in the production of certain food products like soy sauce and beer (Slaughter, 1999).
Biomedical Research
Although you requested to exclude information related to drug use and dosage, it's noteworthy that compounds similar to this compound have been investigated for their potential in biomedical applications, such as cytotoxicity in cancer cell lines (Kim et al., 2002).
Chemical Intermediates
5-Hydroxymethyl-2(5H)-furanone, a closely related compound, serves as a versatile chemical intermediate in the production of various significant chemicals and pharmaceuticals. Efficient methods for its synthesis have been developed, which are crucial for various industrial applications (Mliki & Trabelsi, 2016).
Mechanism of Action
Target of Action
It is known that tcf is a strong electron acceptor , suggesting that it may interact with electron donors in biological systems.
Mode of Action
The mode of action of TCF involves its role as an electron acceptor . It is used in the engineering of push-pull dyes , where it accepts electrons from donor groups
Action Environment
Environmental factors can influence the action, efficacy, and stability of TCF. For instance, its fluorescence emission, used in the engineering of push-pull dyes, can be displayed in solution or solid state .
properties
IUPAC Name |
4,5,5-trimethylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-4-6(8)9-7(5,2)3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWRKJUYKWNTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride](/img/structure/B2952475.png)
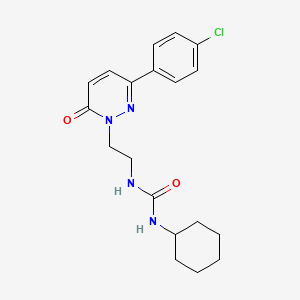
![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)
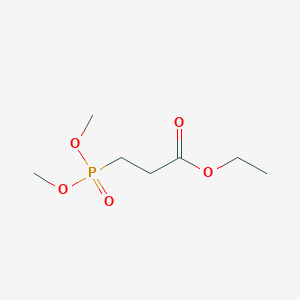
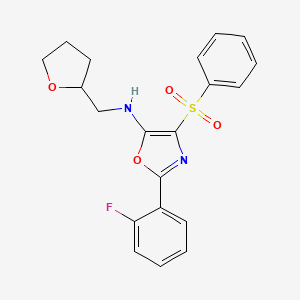
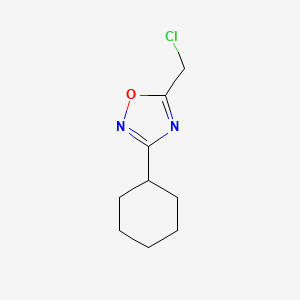

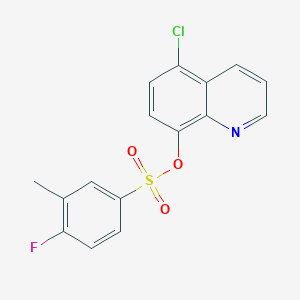
![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)
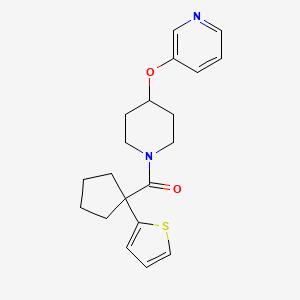

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)
